molecular formula C15H13Cl3N2O B4597872 N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4597872
M. Wt: 343.6 g/mol
InChI Key: QFMRRTDCHYQERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea is a useful research compound. Its molecular formula is C15H13Cl3N2O and its molecular weight is 343.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.009346 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Agonist in Pharmacology

  • A study by Croston et al. (2002) identified a related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, as a nonpeptidic agonist of the urotensin-II receptor. This discovery points towards potential pharmacological applications, specifically in modulating receptors in a drug-like manner, which can be a crucial aspect of drug development and understanding receptor mechanics (Croston et al., 2002).

Plant Growth Regulation

  • In the agricultural sector, Xin-jian et al. (2006) synthesized derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas. Some of these compounds demonstrated significant activity as plant growth regulators, indicating their potential use in enhancing agricultural productivity (Xin-jian et al., 2006).

Environmental Monitoring and Analysis

  • Halden and Paull (2004) developed a method using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) for detecting triclocarban, a related polychlorinated phenyl urea compound, in aquatic environments. This technique is vital for environmental monitoring and understanding the impact of such compounds on ecosystems (Halden & Paull, 2004).

Anticonvulsant Properties

  • Vengerovskii et al. (2014) explored the anticonvulsant properties of 1-[(3-chlorophenyl)phenylmethyl]urea, a compound related to N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea. This compound showed potential in controlling convulsions and affecting bioelectric activity in brain structures, indicating its potential application in neuropharmacology and the treatment of epilepsy (Vengerovskii et al., 2014).

Corrosion Inhibition

  • Mistry et al. (2011) investigated the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. This research has implications for industrial applications where corrosion prevention is critical, such as in the construction and maintenance of machinery and infrastructure (Mistry et al., 2011).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O/c1-9(13-6-5-11(17)8-14(13)18)19-15(21)20-12-4-2-3-10(16)7-12/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRRTDCHYQERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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